molecular formula C7H14N2O2 B13762052 1-(Butylnitrosoamino)-2-propanone CAS No. 51938-15-9

1-(Butylnitrosoamino)-2-propanone

Cat. No.: B13762052
CAS No.: 51938-15-9
M. Wt: 158.20 g/mol
InChI Key: FPXGNLJKZKCTNE-UHFFFAOYSA-N
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Description

1-(Butylnitrosoamino)-2-propanone is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a butyl group, a nitroso group, and a propanone moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 1-(Butylnitrosoamino)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of butylamine with nitrous acid to form the nitroso derivative, which is then reacted with acetone to yield the final product. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(Butylnitrosoamino)-2-propanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Butylnitrosoamino)-2-propanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its reactive nitroso group.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a component in certain industrial processes.

Mechanism of Action

The mechanism by which 1-(Butylnitrosoamino)-2-propanone exerts its effects involves the interaction of its nitroso group with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. The specific pathways involved depend on the context in which the compound is used, but generally, it acts by altering the chemical environment of its targets.

Comparison with Similar Compounds

1-(Butylnitrosoamino)-2-propanone can be compared with other nitroso compounds such as nitrosamines and nitrosoalkanes. While these compounds share the nitroso functional group, this compound is unique due to its specific structure, which influences its reactivity and applications. Similar compounds include:

    Nitrosamines: Known for their carcinogenic properties, they differ in their alkyl or aryl substituents.

    Nitrosoalkanes: These compounds have simpler structures and different reactivity profiles compared to this compound.

Properties

CAS No.

51938-15-9

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-butyl-N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C7H14N2O2/c1-3-4-5-9(8-11)6-7(2)10/h3-6H2,1-2H3

InChI Key

FPXGNLJKZKCTNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)C)N=O

Origin of Product

United States

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